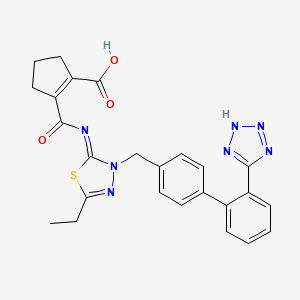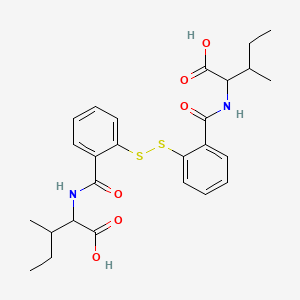
DL-Isoleucine, N,N'-(dithiobis(2,1-phenylenecarbonyl))bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PD-159206 is a nucleocapsid inhibitor that exhibits good antiviral activity against HIV . It is a compound with the following chemical properties:
Molecular Formula: C26H32N2O6S2
Molecular Weight: 532.67 g/mol
CAS Number: 171744-42-6
準備方法
Industrial Production Methods: Similarly, information regarding industrial-scale production methods for PD-159206 is limited. Industrial processes often involve optimization of synthetic routes, scalability, and cost-effectiveness. Researchers and pharmaceutical companies may have proprietary methods for large-scale synthesis.
化学反応の分析
PD-159206 likely undergoes various chemical reactions. While exact details are scarce, we can discuss general reaction types:
Oxidation and Reduction: PD-159206 may participate in redox reactions.
Substitution Reactions: It could undergo substitution reactions, replacing functional groups.
Common Reagents and Conditions: Specific reagents and conditions would depend on the reaction type. Further investigation is needed.
Major Products: The products formed from these reactions would vary based on the specific reaction pathway.
科学的研究の応用
PD-159206’s applications extend across scientific fields:
Chemistry: It could serve as a tool compound for studying nucleocapsid interactions.
Biology: Researchers might explore its effects on viral replication and host cell interactions.
Medicine: Investigating its antiviral properties could lead to potential therapeutic applications.
Industry: PD-159206’s use in drug development and antiviral therapies is promising.
作用機序
The exact mechanism by which PD-159206 exerts its effects remains an active area of research. It likely involves interactions with viral proteins or nucleic acids. Further studies are needed to elucidate its molecular targets and pathways.
類似化合物との比較
PD-159206’s uniqueness can be highlighted by comparing it to other compounds with similar properties. Unfortunately, specific similar compounds are not provided in the available information.
特性
CAS番号 |
171744-42-6 |
|---|---|
分子式 |
C26H32N2O6S2 |
分子量 |
532.7 g/mol |
IUPAC名 |
2-[[2-[[2-[(1-carboxy-2-methylbutyl)carbamoyl]phenyl]disulfanyl]benzoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C26H32N2O6S2/c1-5-15(3)21(25(31)32)27-23(29)17-11-7-9-13-19(17)35-36-20-14-10-8-12-18(20)24(30)28-22(26(33)34)16(4)6-2/h7-16,21-22H,5-6H2,1-4H3,(H,27,29)(H,28,30)(H,31,32)(H,33,34) |
InChIキー |
SUQDXZBTWJQATJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NC(C(C)CC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10781915.png)
![4-[[2-Butyl-5-(carboxymethyl)-4-chloroimidazol-1-yl]methyl]benzoic acid](/img/structure/B10781920.png)
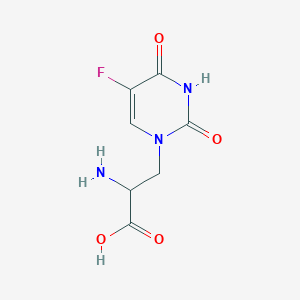

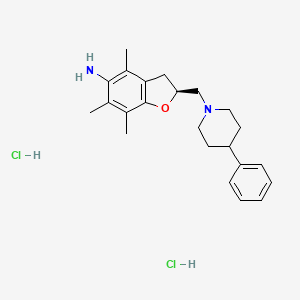
![7-[(3S,4S)-3-amino-4-(fluoromethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B10781952.png)
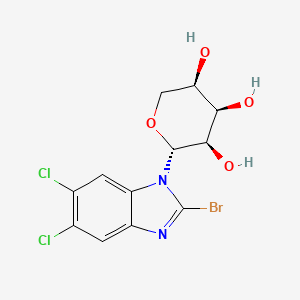

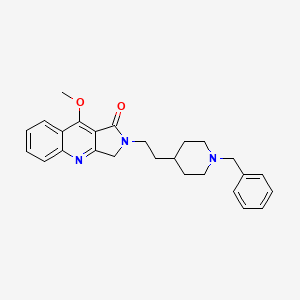
![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl]-2,3-dihydro-1,4-benzothiazine-7-carbonyl]amino]hexanedioic acid](/img/structure/B10782002.png)
![2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5-chloro-18,32,35,37-tetrahydroxy-19-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-22-(2-methylsulfanylethyl)-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B10782005.png)

![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid](/img/structure/B10782012.png)
